molecular formula C19H15N3O3S B12184091 N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12184091
M. Wt: 365.4 g/mol
InChI Key: WZMDLLGWPZCMKP-UHFFFAOYSA-N
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Description

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide is a complex organic compound that belongs to the class of thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol to form N-(quinolin-5-yl)thiophene-2-carboxamide. This intermediate is then treated with excess phosphorus(V) sulfide in anhydrous pyridine to yield the corresponding thioamide. The thioamide is subsequently oxidized with potassium hexacyanoferrate(III) in an alkaline medium to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.

    Substitution: Various electrophilic reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions include derivatives substituted at specific positions on the thiazole ring, such as acetyl and acetoacetyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide is unique due to its specific structural features, such as the methoxy group and the phenoxyacetamide moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C19H15N3O3S/c1-24-14-10-15-18(13-8-5-9-20-17(13)14)22-19(26-15)21-16(23)11-25-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,21,22,23)

InChI Key

WZMDLLGWPZCMKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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